molecular formula C16H26N6O12 B3836940 dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate)

dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate)

Cat. No. B3836940
M. Wt: 494.41 g/mol
InChI Key: ZALDJNRBHGAPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate), also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 542.53 g/mol.

Mechanism of Action

The mechanism of action of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been shown to have both biochemical and physiological effects. Biochemically, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been found to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. Physiologically, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) in lab experiments is its high stability and low sensitivity to environmental factors such as temperature and humidity. However, one limitation is its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate). One potential direction is the investigation of its use as a drug delivery system for the treatment of cancer and other diseases. Another direction is the exploration of its potential use in the development of high-performance materials such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) and its potential applications in various fields.

Scientific Research Applications

Dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been extensively studied for its potential applications in various fields such as explosives, medicine, and materials science. In the field of explosives, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been found to exhibit high explosive performance and low sensitivity to impact, friction, and electrostatic discharge. In medicine, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been investigated for its potential use as a drug delivery system due to its ability to cross cell membranes and release drugs in a controlled manner. In materials science, dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate) has been explored for its use in the development of high-performance polymers and coatings.

properties

IUPAC Name

methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O12/c1-33-13(23)3-5-15(19(25)26,20(27)28)11-17-7-9-18(10-8-17)12-16(21(29)30,22(31)32)6-4-14(24)34-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALDJNRBHGAPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CN1CCN(CC1)CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[4-(5-methoxy-2,2-dinitro-5-oxopentyl)piperazin-1-yl]-4,4-dinitropentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 5,5'-(1,4-piperazinediyl)bis(4,4-dinitropentanoate)

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